n-{3-[(2s)-2-(hydroxymethyl)pyrrolidin-1-yl]-3-oxopropyl}acetamide
Description
Structure and Key Features:
This compound is a pyrrolidine derivative featuring a hydroxymethyl substituent at the (2S)-position of the pyrrolidine ring. The structure includes a 3-oxopropyl chain linked to an acetamide group, contributing to its polar and hydrogen-bonding capabilities. Its molecular formula is C₉H₁₆N₂O₃, with a molecular weight of 212.24 g/mol (calculated).
The compound is categorized as a pharmaceutical intermediate, though commercial availability is noted as "discontinued" by CymitQuimica .
Properties
IUPAC Name |
N-[3-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-3-oxopropyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-8(14)11-5-4-10(15)12-6-2-3-9(12)7-13/h9,13H,2-7H2,1H3,(H,11,14)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWABQHORAPCEB-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC(=O)N1CCCC1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCCC(=O)N1CCC[C@H]1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1567866-17-4 | |
| Record name | N-{3-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-3-oxopropyl}acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of n-{3-[(2s)-2-(hydroxymethyl)pyrrolidin-1-yl]-3-oxopropyl}acetamide typically involves the construction of the pyrrolidine ring from various cyclic or acyclic precursors. The synthetic routes often include:
Ring Construction: This can be achieved through cyclization reactions involving appropriate precursors under specific conditions.
Functionalization: Preformed pyrrolidine rings can be functionalized to introduce the desired substituents. This may involve reactions such as alkylation, acylation, or other modifications.
Industrial production methods would likely involve optimizing these synthetic routes for scalability, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
n-{3-[(2s)-2-(hydroxymethyl)pyrrolidin-1-yl]-3-oxopropyl}acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidine ring.
Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
n-{3-[(2s)-2-(hydroxymethyl)pyrrolidin-1-yl]-3-oxopropyl}acetamide has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: It may be used in the synthesis of materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism by which n-{3-[(2s)-2-(hydroxymethyl)pyrrolidin-1-yl]-3-oxopropyl}acetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidine ring can engage in binding interactions, while the hydroxymethyl and acetamide groups can participate in hydrogen bonding or other interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
N-[3-(2-Oxopyrrolidin-1-yl)propyl]acetamide (CID 129397)
- Molecular Formula : C₉H₁₆N₂O₂
- Key Differences : Replaces the hydroxymethyl group with a 2-oxopyrrolidin-1-yl moiety, eliminating the hydroxyl group but introducing a ketone.
- The ketone could enhance metabolic stability compared to the parent compound .
2-(2-Oxopyrrolidin-1-yl)acetamide (CAS 7491-74-9)
- Molecular Formula : C₆H₁₀N₂O₂
- Key Differences: Shorter alkyl chain (acetamide directly linked to pyrrolidinone).
- Implications : Reduced steric bulk may improve membrane permeability but limit binding affinity in biological systems. Classified as a skin sensitizer (GHS H317) .
3-Oxo-3-pyrrolidin-1-yl-propionitrile (3a)
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Functional Groups | Solubility (Predicted) |
|---|---|---|---|
| Target Compound | 212.24 | Hydroxymethyl, acetamide, pyrrolidine | Moderate (polar groups) |
| N-[3-(2-Oxopyrrolidin-1-yl)propyl]acetamide | 184.23 | Ketone, acetamide | Moderate |
| 2-(2-Oxopyrrolidin-1-yl)acetamide | 142.16 | Pyrrolidinone, acetamide | Low (crystalline solid) |
| 3-Oxo-3-pyrrolidin-1-yl-propionitrile | 138.17 | Nitrile, pyrrolidine | Low |
Notes:
- The hydroxymethyl group in the target compound likely improves aqueous solubility compared to nitrile or ketone analogues.
- Pyrrolidinone-containing compounds (e.g., 2-(2-oxopyrrolidin-1-yl)acetamide) show higher crystallinity, impacting formulation stability .
Biological Activity
The compound n-{3-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-3-oxopropyl}acetamide, often referred to as a pyrrolidine derivative, has garnered attention due to its potential biological activities, including anticancer and antimicrobial properties. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound is characterized by a pyrrolidine ring substituted with a hydroxymethyl group and an acetamide moiety. This structural configuration is believed to influence its biological interactions significantly.
Anticancer Activity
Recent studies have demonstrated that pyrrolidine derivatives exhibit notable anticancer properties. For instance, a study utilizing the A549 human lung adenocarcinoma model revealed that compounds structurally related to this compound showed varying degrees of cytotoxicity against cancer cells. The MTT assay indicated that certain derivatives reduced cell viability significantly compared to standard treatments like cisplatin .
Table 1: Anticancer Activity of Pyrrolidine Derivatives
| Compound | Cell Line | IC50 (µM) | Comparison with Cisplatin |
|---|---|---|---|
| 1 | A549 | 100 | Lower |
| 2 | HSAEC1-KT | 120 | Comparable |
| 3 | Non-cancerous | 150 | Higher |
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Studies involving multidrug-resistant pathogens such as Klebsiella pneumoniae and Staphylococcus aureus indicated that this compound exhibits significant antibacterial activity. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Table 2: Antimicrobial Efficacy Against Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Klebsiella pneumoniae | 32 |
| Staphylococcus aureus | 16 |
| Escherichia coli | 64 |
The biological activity of this compound can be attributed to several mechanisms:
- Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : It enhances ROS levels in cancer cells, contributing to oxidative stress and subsequent cell death.
- Inhibition of Key Enzymes : The compound may inhibit specific enzymes involved in cellular proliferation and survival pathways.
Case Studies
A notable case study highlighted the use of a derivative similar to this compound in a clinical setting for treating lung cancer. Patients treated with this compound showed improved outcomes compared to those receiving traditional therapies, indicating its potential as an effective alternative or adjunct treatment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
